

Visualizing Lauryl-LF11 Interactions with Lipid Bilayers: Application Notes and Protocols

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Compound of Interest

Compound Name: Lauryl-LF 11

Cat. No.: B561588

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Introduction

Lauryl-LF11 is a synthetic antimicrobial peptide derived from lactoferricin, characterized by the addition of a lauryl (C12) fatty acid chain to the N-terminus of the LF11 peptide (FQWQRNIRKVR-NH₂). This modification enhances its amphipathic nature, promoting strong interactions with microbial cell membranes, which are primarily composed of lipid bilayers. Understanding the precise mechanisms of these interactions is crucial for the development of new antimicrobial agents and drug delivery systems. This document provides detailed application notes and protocols for visualizing and quantifying the interaction of Lauryl-LF11 with model lipid bilayers using state-of-the-art biophysical techniques.

Lauryl-LF11 is an N-terminally acylated analogue of the LF11 peptide and exhibits antibacterial activity.^{[1][2][3]} It is an amphipathic molecule, possessing a hydrophobic acyl chain and a hydrophilic peptide head group, which facilitates its solubility in both aqueous and lipid environments.^[4]

Key Visualization Techniques & Protocols

A multi-faceted approach employing several biophysical techniques is recommended for a comprehensive understanding of Lauryl-LF11's interaction with lipid bilayers. No single technique can provide a complete picture, but a combination of methods can elucidate the binding, insertion, and disruptive effects of the peptide on the membrane.

Fluorescence Microscopy: Probing Membrane Integrity and Peptide Localization

Fluorescence microscopy is a powerful tool to visualize the effects of Lauryl-LF11 on the integrity of lipid vesicles and to determine the peptide's localization. Assays can be designed to monitor lipid mixing, membrane permeability, and the distribution of fluorescently labeled Lauryl-LF11.

Experimental Protocol: Vesicle Leakage Assay

This protocol quantifies the ability of Lauryl-LF11 to induce leakage from large unilamellar vesicles (LUVs), indicating membrane disruption.

Materials:

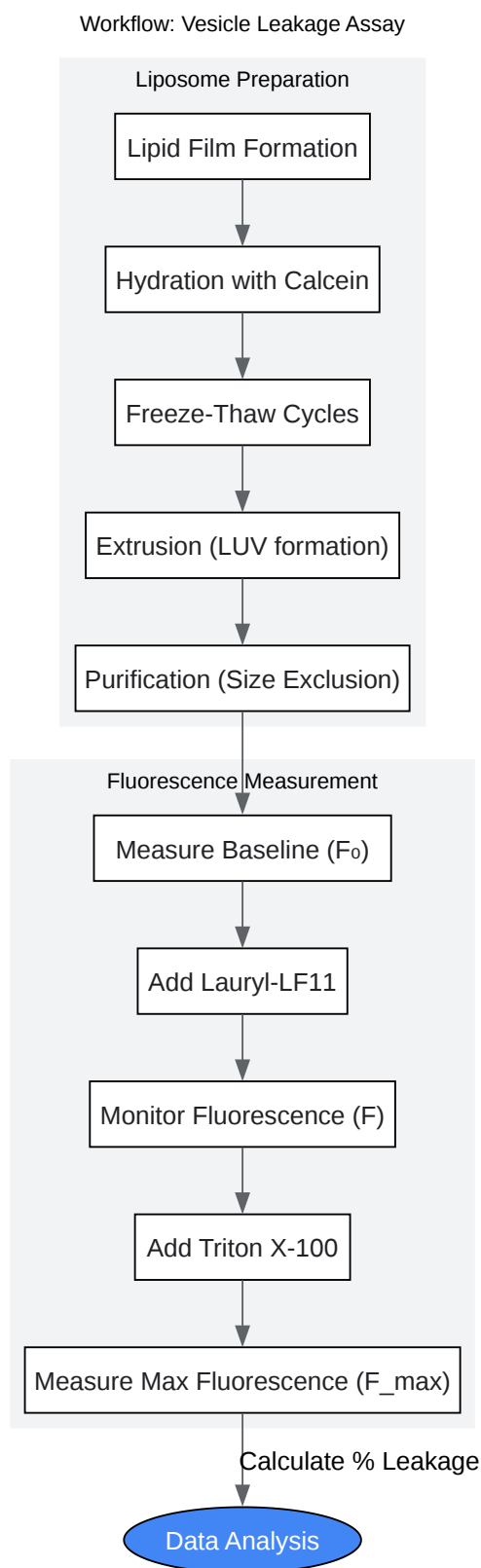
- 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) lipids
- Lauryl-LF11 peptide
- Calcein (or other fluorescent dye)
- Sephadex G-50 column
- HEPES buffer (10 mM, pH 7.4)
- Chloroform
- Extruder with 100 nm polycarbonate membranes
- Fluorometer

Procedure:

- Liposome Preparation:
 1. Prepare a lipid mixture of POPC:POPG (e.g., 7:3 molar ratio) in chloroform to mimic a bacterial membrane.
 2. Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.
 3. Dry the film under vacuum for at least 2 hours to remove residual solvent.
 4. Hydrate the lipid film with a solution of 50 mM calcein in HEPES buffer.
 5. Subject the lipid suspension to 5-7 freeze-thaw cycles.
 6. Extrude the suspension through a 100 nm polycarbonate membrane at least 21 times to form LUVs.
 7. Separate the calcein-loaded LUVs from free calcein using a Sephadex G-50 size-exclusion column, eluting with HEPES buffer.
- Leakage Assay:
 1. Dilute the LUV suspension in HEPES buffer to a final lipid concentration of 50 μ M in a cuvette.
 2. Record the baseline fluorescence of the intact vesicles (F_0) at an excitation wavelength of 495 nm and an emission wavelength of 515 nm.
 3. Add Lauryl-LF11 to the cuvette at the desired concentration.
 4. Monitor the increase in fluorescence over time (F) as calcein is released and its self-quenching is relieved.
 5. After the reaction reaches a plateau, add 0.1% Triton X-100 to lyse all vesicles and measure the maximum fluorescence (F_{max}).
- Data Analysis:

- Calculate the percentage of leakage using the formula: % Leakage = $[(F - F_0) / (F_{\text{max}} - F_0)] * 100$

Workflow for Vesicle Leakage Assay



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Caption: Workflow for quantifying membrane permeability induced by Lauryl-LF11.

Atomic Force Microscopy (AFM): Visualizing Nanoscale Membrane Disruption

AFM provides high-resolution imaging of supported lipid bilayers (SLBs) in a fluid environment, allowing for the direct visualization of morphological changes induced by Lauryl-LF11. This technique can reveal peptide binding, pore formation, and membrane disruption at the nanoscale.^{[5][6][7]}

Experimental Protocol: AFM Imaging of Lauryl-LF11 on SLBs

Materials:

- POPC and POPG lipids
- Lauryl-LF11 peptide
- Freshly cleaved mica discs
- HEPES buffer (10 mM HEPES, 150 mM NaCl, 10 mM CaCl₂, pH 7.4)
- Small unilamellar vesicles (SUVs) prepared by sonication or extrusion
- AFM instrument with a liquid cell
- Silicon nitride AFM tips

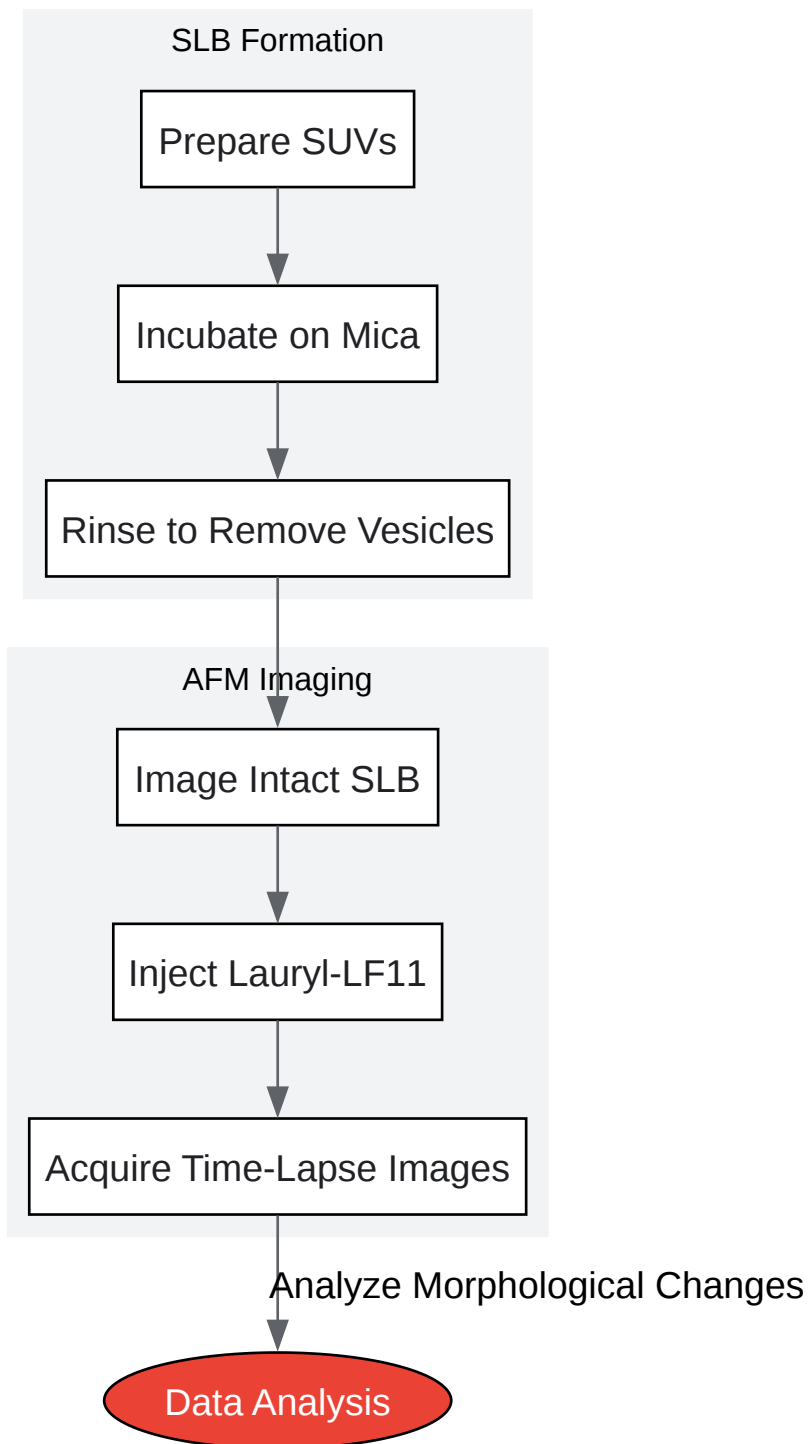
Procedure:

- SLB Formation:
 1. Prepare SUVs of POPC:POPG (7:3) in HEPES buffer.
 2. Place a freshly cleaved mica disc in the AFM liquid cell.
 3. Add the SUV suspension to the mica surface and incubate for 30-60 minutes at a temperature above the lipid transition temperature to allow for vesicle fusion and SLB formation.

4. Gently rinse the SLB with buffer to remove unfused vesicles.
- AFM Imaging:
 1. Mount the liquid cell on the AFM stage and fill with buffer.
 2. Engage the AFM tip and begin imaging the SLB in contact mode or tapping mode to confirm the presence of a continuous, defect-free bilayer.
 3. Inject a solution of Lauryl-LF11 into the liquid cell to achieve the desired final concentration.
 4. Acquire time-lapse AFM images to monitor the dynamic interaction of the peptide with the bilayer. Look for changes in surface morphology, such as the appearance of pores, membrane thinning, or complete bilayer disruption.
 - Data Analysis:
 - Analyze the AFM images to measure the dimensions of any induced features (e.g., pore diameter and depth).
 - Quantify the extent of membrane disruption over time.

AFM Experimental Workflow

Workflow: AFM Imaging of Lauryl-LF11 on SLBs



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Caption: Workflow for visualizing Lauryl-LF11-induced changes in SLBs via AFM.

Molecular Dynamics (MD) Simulations: Atomistic Insights into Interactions

MD simulations provide a computational microscope to visualize the interaction of Lauryl-LF11 with a lipid bilayer at an atomistic or coarse-grained level. These simulations can reveal the peptide's orientation, depth of insertion, and the specific lipid-peptide interactions that lead to membrane disruption.[\[8\]](#)[\[9\]](#)

Protocol: All-Atom MD Simulation of Lauryl-LF11 with a Lipid Bilayer

Software:

- GROMACS, NAMD, or AMBER for MD simulations
- VMD or PyMOL for visualization and analysis
- CHARMM-GUI for system building

Procedure:

- System Setup (using CHARMM-GUI):
 1. Obtain the structure of the LF11 peptide (FQWQRNIRKVR) and add the N-terminal lauryl group.
 2. Build a hydrated lipid bilayer system (e.g., POPC:POPG 7:3) of appropriate dimensions (e.g., 10x10 nm).
 3. Place one or more Lauryl-LF11 molecules in the water phase above the bilayer.
 4. Add ions to neutralize the system and achieve a physiological salt concentration (e.g., 150 mM NaCl).
- Simulation:
 1. Energy Minimization: Minimize the energy of the system to remove steric clashes.

2. Equilibration: Perform a multi-step equilibration process, gradually releasing restraints on the system components (ions, water, lipids, peptide) to bring the system to the desired temperature and pressure (e.g., 310 K and 1 bar).
 3. Production Run: Run the production simulation for a sufficient duration (e.g., 100-500 ns or longer) to observe the peptide binding, insertion, and potential membrane disruption.
- Data Analysis:
 - Trajectory Visualization: Visually inspect the trajectory to observe the peptide's behavior.
 - Quantitative Analysis:
 - Calculate the distance between the peptide's center of mass and the bilayer center to monitor insertion.
 - Analyze the peptide's secondary structure over time.
 - Compute the number of contacts between the peptide and lipid headgroups/tails.
 - Calculate the order parameters of the lipid acyl chains to assess membrane perturbation.
 - Generate density profiles of water, ions, and lipids to identify water pore formation.

Quantitative Data Summary

The following tables present hypothetical quantitative data that could be obtained from the described experiments. These are for illustrative purposes, as specific experimental values for Lauryl-LF11 are not extensively published.

Table 1: Lauryl-LF11 Induced Leakage from POPC:POPG (7:3) LUVs

Lauryl-LF11 Conc. (μM)	Peptide:Lipid Ratio	Maximum Leakage (%)
0.1	1:500	15 \pm 3
0.5	1:100	45 \pm 5
1.0	1:50	85 \pm 7
2.0	1:25	98 \pm 2

Table 2: AFM Analysis of Lauryl-LF11 Induced Defects in POPC:POPG SLBs

Lauryl-LF11 Conc. (μM)	Time to Defect (min)	Average Defect Diameter (nm)	Average Defect Depth (nm)
0.5	10-15	20 \pm 5	1.5 \pm 0.3
1.0	2-5	35 \pm 8	3.0 \pm 0.5
2.0	< 1	Extensive Disruption	Full Bilayer Thickness

Table 3: MD Simulation Parameters and Key Observations

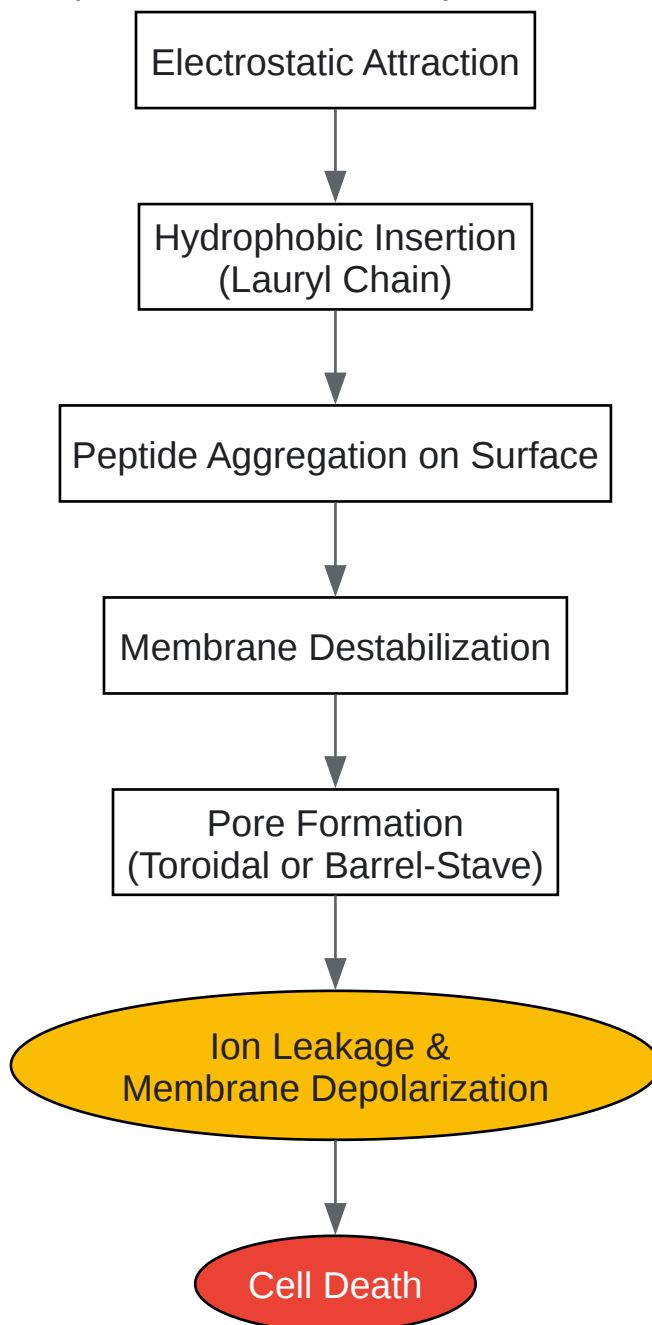
Parameter	Value
Simulation Time	500 ns
Lipid Composition	POPC:POPG (7:3)
Peptide:Lipid Ratio	1:64
Force Field	CHARMM36m
Temperature	310 K
Observation	Description
Insertion Time	~50 ns
Insertion Depth	Lauryl tail fully inserted, peptide backbone at interface
Water Pores	Transient water defects observed after ~200 ns
Lipid Disorder	Increased S _{cd} values for acyl chains within 2 nm of the peptide

Signaling Pathways and Mechanisms of Action

The interaction of Lauryl-LF11 with the lipid bilayer is the initial step in its antimicrobial action. This interaction can be conceptualized as a multi-step process leading to membrane permeabilization and cell death.

Proposed Mechanism of Lauryl-LF11 Action

Proposed Mechanism of Lauryl-LF11 Action



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Caption: Postulated steps in the antimicrobial action of Lauryl-LF11.

Conclusion

The combination of fluorescence microscopy, atomic force microscopy, and molecular dynamics simulations provides a powerful and comprehensive toolkit for elucidating the interaction of Lauryl-LF11 with lipid bilayers. The protocols and application notes provided herein offer a framework for researchers to visualize, quantify, and understand the molecular mechanisms underpinning the antimicrobial activity of this promising peptide. Such insights are invaluable for the rational design of more potent and selective antimicrobial agents.

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